
1-(2-Fluorophenyl)sulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidines, which include 1-(2-Fluorophenyl)sulfonylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 243.3.Chemical Reactions Analysis
Piperidines, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Novel Polymer Electrolyte Membrane for Fuel Cells
Research has developed novel poly(aryl ether sulfone) copolymers for high-temperature fuel cell applications, showcasing excellent film-forming properties, mechanical integrity, high thermal stability, and significant proton conductivity. These properties are crucial for polymer electrolyte membrane fuel cell (PEMFC) application, indicating the potential of fluorophenyl sulfone derivatives in advancing fuel cell technologies (Pefkianakis et al., 2005).
Antiandrogenic Activity Resolution
The resolution of a nonsteroidal antiandrogen, incorporating a 4-fluorophenyl sulfonyl moiety, highlights the significance of fluorophenyl sulfones in medicinal chemistry. This study detailed the chromatographic separation and determination of the active enantiomer's absolute configuration, contributing to the understanding of molecular structures in drug development (Tucker & Chesterson, 1988).
Sulfonated Block Copolymers for Fuel-Cell Applications
A series of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups were synthesized, showing high proton conductivity and promising properties for fuel-cell applications. This research underscores the role of sulfone derivatives in enhancing the performance of polymer electrolytes (Bae, Miyatake, & Watanabe, 2009).
Anion Exchange Polymer Electrolytes
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized, demonstrating the versatility of fluorophenyl sulfones in polymer chemistry. The method offered precise control over cation functionality, highlighting its potential in developing stable, high-performance polymers (Kim, Labouriau, Guiver, & Kim, 2011).
Antimicrobial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties, including those with fluorophenyl groups, showed significant antibacterial activities against rice bacterial leaf blight. This study illustrates the potential of fluorophenyl sulfone derivatives in agricultural applications, offering a new approach to combat crop diseases (Shi et al., 2015).
Mechanism of Action
Mode of Action
It is known that many piperidine derivatives interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Safety and Hazards
The safety data sheet for 1-(2-Fluorophenyl)sulfonylpiperidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Piperidines, including 1-(2-Fluorophenyl)sulfonylpiperidine, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely focus on improving the synthesis methods and exploring the pharmacological applications of piperidine derivatives .
properties
IUPAC Name |
1-(2-fluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAIMWXLPOAROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625690.png)
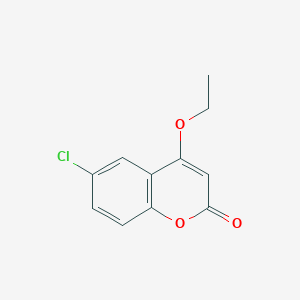
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2625692.png)
![(2,4-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2625694.png)
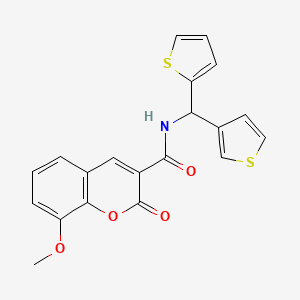
![1-(2,4,4a,5,6,7,8,8a-Octahydrobenzo[e][1,3]oxazin-3-yl)-2-chloroethanone](/img/structure/B2625697.png)
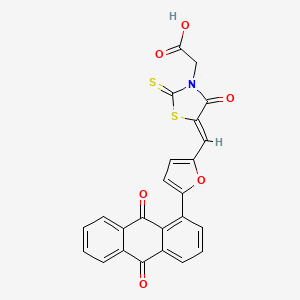

![3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2625702.png)

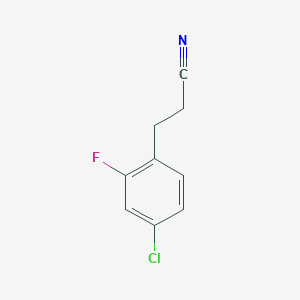
![(1S,4S,6R,13S,14R,16R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one](/img/structure/B2625709.png)
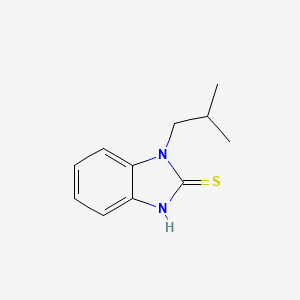
![ethyl 4-[2-(2-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2625713.png)